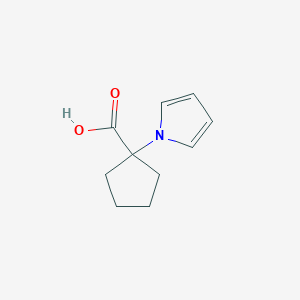

![molecular formula C12H19NO B1443465 [2-(Tert-butoxy)-4-methylphenyl]methanamine CAS No. 1248954-00-8](/img/structure/B1443465.png)

[2-(Tert-butoxy)-4-methylphenyl]methanamine

Overview

Description

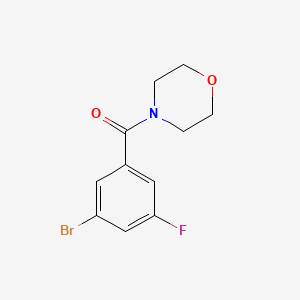

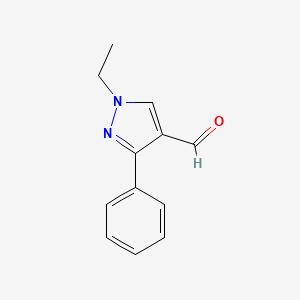

“[2-(Tert-butoxy)-4-methylphenyl]methanamine” is an organic compound with the CAS Number: 1248954-00-8 . It has a molecular weight of 193.29 . This compound has recently gained interest in the scientific community due to its potential implications in various research fields and industries.

Molecular Structure Analysis

The molecular formula of “[2-(Tert-butoxy)-4-methylphenyl]methanamine” is C12H19NO . The InChI Code is 1S/C12H19NO/c1-9-5-6-10(8-13)11(7-9)14-12(2,3)4/h5-7H,8,13H2,1-4H3 .Physical And Chemical Properties Analysis

“[2-(Tert-butoxy)-4-methylphenyl]methanamine” is a liquid at room temperature .Scientific Research Applications

Synthesis and Characterization of Novel Compounds

Compounds with structural similarities to "[2-(Tert-butoxy)-4-methylphenyl]methanamine" are often synthesized and characterized for various applications. For instance, compounds have been successfully synthesized through various chemical routes and characterized using spectroscopic methods to confirm their structure. These methodologies provide a foundation for the synthesis of novel compounds with potential applications in drug development, material science, and chemical sensors (Shimoga, Shin, & Kim, 2018).

Photocytotoxicity and Cellular Imaging

Iron(III) complexes with ligands similar to "[2-(Tert-butoxy)-4-methylphenyl]methanamine" have been investigated for their photocytotoxic properties and potential in cellular imaging. These complexes have shown significant photocytotoxicity under red light, suggesting applications in photodynamic therapy for cancer treatment. Their ability to interact favorably with DNA and induce apoptosis in cell lines opens up research avenues in targeted cancer therapies and diagnostic imaging (Basu et al., 2014).

Ambient-Temperature Chemical Synthesis

The ambient-temperature synthesis of structurally related compounds demonstrates the versatility of chemical reactions under mild conditions. This approach not only enhances the yield but also contributes to the development of sustainable and green chemistry practices. The detailed characterization of these compounds furthers our understanding of their potential applications in various fields, including medicinal chemistry and material science (Becerra, Cobo, & Castillo, 2021).

Stereoselective Synthesis and Antifungal Applications

The stereoselective synthesis of antifungal drugs, such as Terbinafine, showcases the importance of structural analogs in developing therapeutic agents. By avoiding toxic starting materials, this research not only presents a safer synthesis route but also contributes to the pharmaceutical industry by providing effective treatments for fungal infections (Gupta et al., 2014).

Intramolecular Electron Transfer and Chemiluminescence

Research on the intramolecular electron transfer catalyzed thermolysis of dioxetanes, including compounds with tert-butoxy groups, has implications for understanding chemiluminescence mechanisms. This work aids in the development of chemical sensors and imaging agents, leveraging the light-emitting properties of these reactions (Nery et al., 2000).

Safety And Hazards

“[2-(Tert-butoxy)-4-methylphenyl]methanamine” is classified as Acute Tox. 4 Oral - Eye Dam. 1 . It has the signal word “Danger” and the hazard statements H314, H318 . The precautionary statements are P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501 .

properties

IUPAC Name |

[4-methyl-2-[(2-methylpropan-2-yl)oxy]phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-9-5-6-10(8-13)11(7-9)14-12(2,3)4/h5-7H,8,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJEDHLNIAXJDJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CN)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(Tert-butoxy)-4-methylphenyl]methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(2,2-Difluoroethoxy)benzyl]isopropylamine](/img/structure/B1443383.png)

![tert-Butyl[(6-methylpyridin-3-yl)methyl]amine](/img/structure/B1443396.png)

![4-bromo-1-[(oxan-2-yl)methyl]-1H-pyrazole](/img/structure/B1443398.png)

![2-fluoro-N-{1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl}pyridine-4-carboxamide](/img/structure/B1443403.png)